molecular formula C7H12BrN3 B13168669 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B13168669
M. Wt: 218.09 g/mol
InChI Key: SOMUNFWQGYDFLH-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-substituted alkyl chain and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-methylpropylamine with 2-methyl-2H-1,2,3-triazole under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triazole ring or the bromo group can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of triazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

    Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromo-substituted alkyl chain may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole
  • 4-(3-Bromo-2-methylpropyl)-3,5-morpholinedione
  • 3-Bromo-2-methylpropene

Uniqueness

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential in research and industrial applications.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-2-methyltriazole

InChI

InChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-9-11(2)10-7/h5-6H,3-4H2,1-2H3

InChI Key

SOMUNFWQGYDFLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(N=C1)C)CBr

Origin of Product

United States

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